N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is an organic compound that features a boronic ester group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation and amidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with molecular targets through its boronic ester and amide groups. These interactions can modulate enzyme activity or binding to specific receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide is unique due to its specific combination of a boronic ester and a cyclohexanecarboxamide moiety.
Properties
Molecular Formula |
C20H30BNO3 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H30BNO3/c1-14-16(21-24-19(2,3)20(4,5)25-21)12-9-13-17(14)22-18(23)15-10-7-6-8-11-15/h9,12-13,15H,6-8,10-11H2,1-5H3,(H,22,23) |
InChI Key |
KXJNIFBAHOPTKH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CCCCC3)C |
Origin of Product |
United States |
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